molecular formula C10H7FO2 B13686715 5-fluoro-2-methyl-4H-chromen-4-one

5-fluoro-2-methyl-4H-chromen-4-one

Cat. No.: B13686715
M. Wt: 178.16 g/mol
InChI Key: QYAZNCLSOPRGQC-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4H-chromen-4-one is a synthetic chromone derivative of interest in medicinal chemistry and drug discovery research. The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Incorporating fluorine atoms into organic molecules is a common strategy in lead optimization, as it can enhance metabolic stability, improve lipophilicity, and increase bioavailability . This compound features a methyl group at the 2-position and a fluorine atom at the 5-position, modifications that are explored to fine-tune the compound's physicochemical properties and interactions with biological targets. Chromone derivatives have demonstrated significant potential in scientific studies, including exhibiting cytotoxic activity against various human cancer cell lines such as lung adenocarcinoma (A-549) and breast cancer (MCF-7) , as well as antiviral and antioxidant properties . Researchers value these compounds as key intermediates for the synthesis of more complex, functionally diverse molecules for probing biological mechanisms and developing new therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-2-methylchromen-4-one

InChI

InChI=1S/C10H7FO2/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3

InChI Key

QYAZNCLSOPRGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC=C2F

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Fluoro-2-methyl-4H-chromen-4-one

General Synthetic Strategy

The synthesis of 5-fluoro-2-methyl-4H-chromen-4-one generally follows the classical chromone synthesis routes involving:

  • Formation of appropriately substituted phenolic precursors.
  • Esterification or acylation to introduce keto groups.
  • Cyclization under acidic or basic conditions to form the chromone ring.
  • Introduction of fluorine substituent either by using fluorinated starting materials or via electrophilic fluorination.

Reported Methods in Literature

While direct literature specifically on 5-fluoro-2-methyl-4H-chromen-4-one is limited, closely related fluorinated chromone derivatives have been synthesized using the following methods, which can be adapted or serve as a basis for its preparation:

Reflux Method with Fluorinated Benzoic Acids (Adapted from)
  • Starting Materials: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone or related phenolic ketones; fluorinated benzoic acids such as pentafluorobenzoic acid or tetrafluorobenzoic acid.
  • Reagents: Phosphorus oxychloride (POCl3), pyridine, potassium hydroxide, ethanol, hydrochloric acid.
  • Procedure:
    • Esterification of phenolic ketone with fluorinated benzoic acid in the presence of POCl3 and pyridine.
    • Refluxing the ester with potassium hydroxide and pyridine to form the corresponding 1,3-dione intermediate.
    • Acid-catalyzed cyclization of the 1,3-dione to yield the chromone structure.
    • Purification by recrystallization.
  • Notes: This method has been successfully used to synthesize various fluorinated chromones with different substitution patterns, indicating its applicability for 5-fluoro-2-methyl-4H-chromen-4-one synthesis.
Electrophilic Fluorination of 2-Methyl-4H-chromen-4-one Derivatives ()
  • Starting Material: 2-methyl-4H-chromen-4-one.
  • Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI) as electrophilic fluorinating agents.
  • Procedure:
    • Treatment of 2-methyl-4H-chromen-4-one with electrophilic fluorinating agent under mild conditions.
    • Reaction monitored by TLC or HPLC.
    • Purification by column chromatography.
  • Outcome: Selective fluorination at the 5-position of the chromone ring, yielding 5-fluoro-2-methyl-4H-chromen-4-one.
  • Advantages: This method allows late-stage fluorination, avoids the need for fluorinated starting materials, and offers regioselectivity.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Reflux with fluorinated benzoic acids 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone, fluorinated benzoic acid POCl3, pyridine, KOH, HCl, EtOH Reflux 3-6 hr, acidic cyclization 50-70 Multi-step, uses fluorinated acid; well-established for fluorochromones
Electrophilic fluorination 2-methyl-4H-chromen-4-one Selectfluor or NFSI Room temp to mild heating 60-80 Late-stage fluorination; regioselective; simpler route

Analytical and Characterization Data

From the synthesis of related fluorochromones:

Compound IR (cm⁻¹) ^1H NMR (ppm) MS (m/z) Melting Point (°C)
7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one 3028 (Ar C-H), 1668 (C=O) 6.54 (s, 2H), 2.34 (s, 3H) 359 (M⁺) Not reported
5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol 3025 (Ar C-H), 1645 (C=C), 3535 (O-H) 6.97-7.72 (m, 3H), 2.34 (s, 3H), 5.35 (s, 1H O-H) 373 (M⁺) Not reported

These data demonstrate typical chromone spectral features and confirm the presence of fluorine substituents via characteristic IR C-F stretches (~1100 cm⁻¹).

Summary and Recommendations

  • The reflux method using fluorinated benzoic acids and phenolic ketones is a robust, multi-step approach to synthesize fluorinated chromones, including 5-fluoro-2-methyl-4H-chromen-4-one analogs.
  • Electrophilic fluorination of preformed 2-methylchromone is a valuable alternative, offering regioselective late-stage fluorination and operational simplicity.
  • Choice of method depends on available starting materials, desired scale, and functional group tolerance.
  • Further optimization may involve exploring catalysts or microwave-assisted synthesis to improve yields and reduce reaction times.
  • Analytical characterization by IR, NMR, and MS is essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-fluoro-2-methyl-4H-chromen-4-one with key analogs, highlighting substituent positions, molecular weights, and inferred properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
5-Fluoro-2-methyl-4H-chromen-4-one 5-F, 2-CH3 C10H7FO2 178.16 g/mol Enhanced metabolic stability due to fluorine; moderate lipophilicity.
5-Methoxy-2-methyl-4H-chromen-4-one 5-OCH3, 2-CH3 C11H10O3 190.20 g/mol Methoxy group increases solubility but may reduce membrane permeability.
3-(3-Fluorophenyl)-5-methoxy-2-methyl-4H-chromen-4-one 5-OCH3, 2-CH3, 3-(3-F-C6H4) C17H13FO3 296.29 g/mol Bulky 3-fluorophenyl group may sterically hinder target interactions.
5-Chloro-2-(difluoromethyl)-4H-chromen-4-one 5-Cl, 2-CF2H C10H5ClF2O2 230.60 g/mol Chlorine and difluoromethyl groups increase lipophilicity and reactivity.
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 3-(4-OCH3-C6H4), 2-CF3 C17H11F3O4 336.26 g/mol Trifluoromethyl group strongly electron-withdrawing; hydroxy enhances H-bonding.

Physicochemical Properties

  • Lipophilicity : Fluorine and methyl groups in the target compound balance lipophilicity (LogP ~2.5 estimated), whereas trifluoromethyl derivatives (e.g., ) have higher LogP values (~3.8), favoring membrane penetration but risking solubility issues.
  • Thermal Stability: Fluorinated chromenones generally exhibit higher thermal stability compared to hydroxy-substituted analogs due to stronger C-F bonds .

Biological Activity

5-Fluoro-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

5-Fluoro-2-methyl-4H-chromen-4-one can be synthesized through various methods, including the use of carbon electrophiles and nucleophiles. The compound's structure features a fluorine atom at the 5-position and a methyl group at the 2-position of the chromone ring, which is crucial for its biological activity.

Anticancer Activity

Research indicates that 5-fluoro-2-methyl-4H-chromen-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies using the MTT assay demonstrated that this compound showed selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. At a concentration of 100 μM, it induced notable cell death compared to untreated controls .
  • Mechanism of Action : The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells. It has been shown to selectively inhibit isoforms IX and XII of human carbonic anhydrase, which plays a role in tumor growth and metastasis .

Antimicrobial Activity

5-Fluoro-2-methyl-4H-chromen-4-one also demonstrates promising antimicrobial properties:

  • Antibacterial Effects : The compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus species .
  • Antifungal Properties : In studies assessing antifungal activity, it was found effective against various strains, including Candida species, showcasing a broad spectrum of antimicrobial action .

Case Studies

  • Study on Antileishmanial Activity : A derivative of 5-fluoro-2-methyl-4H-chromen-4-one was evaluated for its antileishmanial activity against Leishmania major. The compound demonstrated an IC50 value of 0.58 ± 0.09 μg/ml, indicating potent activity comparable to standard treatments like Amphotericin B .
  • Evaluation Against Cancer Cell Lines : In another study focusing on different cancer types, derivatives of this chromone were tested against prostate cancer cell lines, showing significant cytotoxicity and potential as therapeutic agents .

Summary of Research Findings

Biological Activity Cell Lines/Organisms Tested IC50/MIC Values Notes
AnticancerMCF-7 (breast), HCT-116 (colon)100 μMInduces apoptosis via carbonic anhydrase inhibition
AntibacterialStaphylococcus aureusMIC 15.625 - 62.5 μMEffective against Gram-positive bacteria
AntifungalCandida speciesNot specifiedBroad spectrum antifungal activity
AntileishmanialLeishmania majorIC50 0.58 μg/mlComparable efficacy to standard treatments

Q & A

Basic Question

  • ¹H/¹³C NMR : Fluorine-induced deshielding in aromatic protons (δ 6.8–7.3 ppm) and carbonyl carbons (δ 175–180 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 235.0632 for C₁₀H₇FO₂).
  • IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-F (~1100 cm⁻¹).
    Cross-validate with computational spectra using Gaussian-based DFT .

How can discrepancies between experimental and computational NMR chemical shifts be resolved?

Advanced Question
Discrepancies arise from incomplete solvent modeling or basis set limitations. Mitigation strategies:

Include explicit solvent molecules in DFT calculations (e.g., DMSO or water clusters).

Apply the gauge-including atomic orbital (GIAO) method for accurate magnetic shielding tensors.

Compare with empirical databases (e.g., SDBS) for fluorinated aromatics. Adjust computational parameters (e.g., CAM-B3LYP functional for better π-system accuracy) .

What strategies refine crystallographic data for fluorinated chromenones with space group ambiguities?

Advanced Question

  • Use SHELXL for structure refinement: Input initial coordinates from Patterson maps and apply least-squares minimization.

  • Resolve ambiguities via twinning analysis (Hooft parameter > 0.3 indicates twinning).

  • Validate with R-factor convergence (target: R₁ < 0.05). Example unit cell parameters for fluorinated chromenones:

    ParameterValue (Å/°)
    a22.3701
    b6.8836
    c15.7987
    β106.0575
    Space groupP2₁/c
    .

How to assess the purity of 5-fluoro-2-methyl-4H-chromen-4-one using chromatographic methods?

Basic Question

  • Reverse-phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min. Purity >98% is confirmed by a single peak at retention time ~8.2 min.
  • LC-MS : Detect [M+H⁺] ion without fragmentation or adducts.
  • Elemental analysis : Match calculated vs. observed C, H, F, O content (±0.3% tolerance) .

How to optimize reaction conditions for introducing fluorine substituents in chromenones?

Advanced Question

  • Mechanistic studies : Use DFT to model transition states for fluorination (e.g., electrophilic substitution barriers).
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance fluorinating agent (Selectfluor®) reactivity.
  • In situ monitoring : Track reaction progress via Raman spectroscopy (C-F bond formation at ~740 cm⁻¹).
  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., di-fluorination) .

How to reconcile conflicting bioactivity data of fluorinated chromenones across studies?

Advanced Question
Conflicts often stem from:

Assay variability : Normalize data using internal standards (e.g., doxorubicin for cytotoxicity).

Solvent choice : DMSO concentrations >1% may inhibit enzyme activity.

Structural analogs : Compare substituent effects (e.g., 5-F vs. 7-F positional isomers).

Computational docking : Validate binding modes with AutoDock Vina and MD simulations (≥50 ns trajectories) .

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